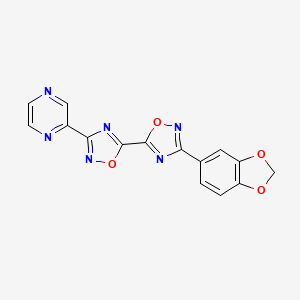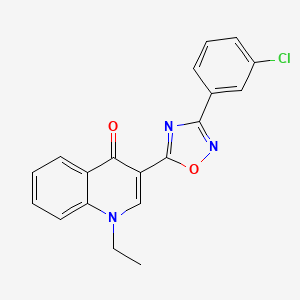
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a heterocyclic compound that contains a quinoline ring system and an oxadiazole ring. It has been found to have various biological activities, making it a promising candidate for drug discovery and other applications.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A significant body of research has investigated the antimicrobial and antifungal potentials of quinoline-oxadiazole derivatives. These compounds, including variations synthesized with a 3-chlorophenyl group, have shown efficacy against a range of bacterial and fungal strains. For instance, studies have demonstrated that such derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Similarly, antifungal activity has been noted against species such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest a promising avenue for developing new antimicrobial and antifungal agents leveraging the chemical backbone of quinoline-oxadiazole derivatives (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).
Antitumor Applications
Research into the antitumor properties of quinoline-oxadiazole derivatives has yielded promising results. Compounds synthesized with this structure have been tested against various cancer cell lines, demonstrating potential efficacy in inhibiting tumor growth. Specific derivatives have shown remarkable cytotoxic activity against HeLa cell lines, suggesting their utility as a basis for developing new anticancer medications (Hassanzadeh et al., 2019).
Synthesis and Characterization
The synthesis and characterization of quinoline-oxadiazole derivatives have been thoroughly explored, with various studies detailing the methods used to create these compounds. These processes involve complex chemical reactions that yield compounds with specific antimicrobial, antifungal, and antitumor properties. The structural elucidation of these compounds is critical for understanding their biological activities and potential applications in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).
Propriétés
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-2-23-11-15(17(24)14-8-3-4-9-16(14)23)19-21-18(22-25-19)12-6-5-7-13(20)10-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDQQBURYDCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

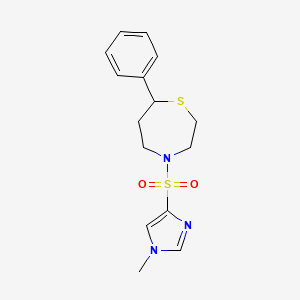
![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)

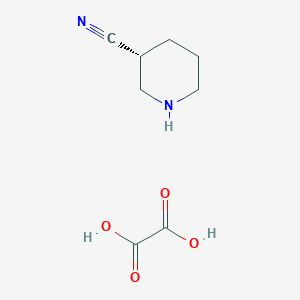
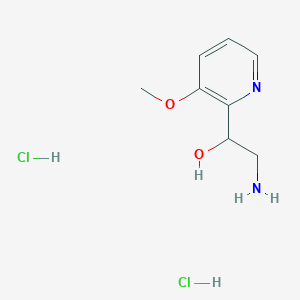
![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)
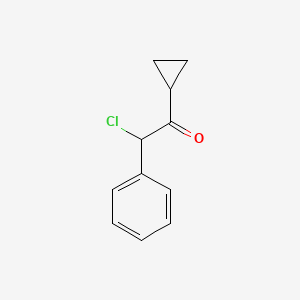
![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)
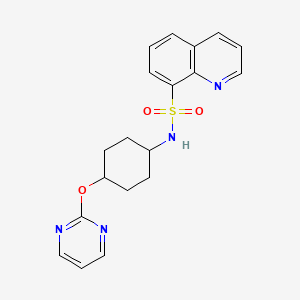
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)

